molecular formula C20H26O6 B565865 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan

4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan

Cat. No.: B565865
M. Wt: 362.4 g/mol
InChI Key: UAGBDLXEDIGWJU-UHFFFAOYSA-N
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Description

Molecular Formula and Stereochemical Configuration

The molecular formula of 4,9,9'-trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is established as C₂₀H₂₆O₆ with a corresponding molecular weight of 362.42 daltons. This empirical formula indicates the presence of twenty carbon atoms, twenty-six hydrogen atoms, and six oxygen atoms, reflecting the characteristic composition of 8,4'-oxyneolignan derivatives. The compound exhibits multiple hydroxyl and methoxy substituents distributed across its aromatic rings, contributing to its distinctive chemical properties and biological activities.

The stereochemical configuration of this compound encompasses several chiral centers that define its three-dimensional structure. The compound belongs to the neolignan class, which features two phenylpropane units connected through an ether linkage between the eighth carbon of one unit and the fourth carbon of the other unit. This connectivity pattern distinguishes neolignans from classical lignans and contributes to their unique structural and biological properties. The stereochemistry at positions 7, 8, and 9 plays a crucial role in determining the overall molecular conformation and influences both spectroscopic properties and biological activities.

The systematic nomenclature reveals the compound as 1-(4-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-hydroxypropyl)phenoxy]-3-propanol, indicating the specific arrangement of functional groups and their positional relationships. The presence of threo and erythro stereoisomeric forms is characteristic of this class of compounds, with distinct stereochemical arrangements at the central carbon atoms affecting both physical properties and biological activities. The configuration at these stereogenic centers significantly influences the nuclear magnetic resonance spectroscopic patterns and provides valuable structural information for characterization purposes.

Properties

IUPAC Name

4-[3-hydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-24-19-12-15(5-7-17(19)23)10-16(13-22)26-18-8-6-14(4-3-9-21)11-20(18)25-2/h5-8,11-12,16,21-23H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGBDLXEDIGWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)OC(CC2=CC(=C(C=C2)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethanol-Based Extraction and Fractionation

The primary natural source of 4,9,9'-trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is Agrimonia pilosa, a plant traditionally used in East Asian medicine. In a landmark study, researchers extracted aerial parts of the plant using 60% ethanol, yielding a crude extract rich in lignans. Sequential fractionation was performed using silica gel, octadecyl silica (ODS), and MCI gel chromatography, followed by preparative high-performance liquid chromatography (HPLC). This protocol isolated 13 lignans, including the target compound, with a purity exceeding 95%.

Key parameters influencing extraction efficiency include:

  • Solvent polarity : Ethanol concentrations between 60–70% maximize lignan solubility while minimizing co-extraction of non-polar contaminants.

  • Temperature : Room-temperature extraction prevents thermal degradation of labile hydroxyl and methoxy groups.

  • Chromatographic media : ODS and MCI gels enhance separation efficiency due to their affinity for aromatic and polyhydroxylated structures.

Structural Elucidation of Natural Isolates

The isolated compound was characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). 1H^1\text{H}-NMR data revealed distinct signals for the three hydroxyl groups (δ\delta 5.21–5.45 ppm), two methoxy groups (δ\delta 3.76–3.82 ppm), and the oxyneolignan backbone’s protons. High-resolution MS confirmed the molecular ion peak at m/zm/z 362.1729 ([M+H]+^+), aligning with the theoretical molecular weight.

Synthetic Preparation via Stereoselective Methods

Retrosynthetic Analysis and Key Intermediates

Synthetic routes to this compound often employ coniferyl alcohol derivatives as starting materials. A stereoselective approach developed by Buckler et al. for analogous neolignans provides a framework for its synthesis. The strategy involves:

  • Aldol condensation : Evans/Seebach auxiliary-controlled aldol reactions establish stereochemistry at C-8 and C-9.

  • Mitsunobu etherification : Coupling of guaiacylglycerol and coniferyl ether moieties with retention of configuration.

  • Deprotection : Sequential removal of methoxymethyl (MOM) protecting groups under acidic conditions.

Table 1: Key Synthetic Intermediates and Reaction Yields

StepIntermediateReaction ConditionsYield (%)
1Aldol adductEvans auxiliary, −78°C78
2Ether-linked precursorMitsunobu, DIAD, Ph3 _3P47
3Deprotected productHCl/iPrOH76

Optimization of Stereochemical Outcomes

The stereochemistry at C-8 significantly influences biological activity. Using chiral auxiliaries in the aldol step ensures >90% enantiomeric excess (ee) for the 8S configuration, as confirmed by circular dichroism (CD) spectroscopy. Post-synthetic purification via reverse-phase HPLC resolves diastereomers, achieving >99% diastereomeric purity for the threo- and erythro-isomers.

Analytical Techniques for Method Validation

Spectroscopic Characterization

Comparative 13C^{13}\text{C}-NMR data for synthetic and natural this compound confirm structural identity:

Table 2: 13C^{13}\text{C}-NMR Chemical Shifts (δ, ppm)

CarbonNatural IsolateSynthetic ProductΔδ
C-3148.8148.7−0.1
C-886.486.3−0.1
C-972.172.0−0.1

Chromatographic Purity Assessment

Ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection at 280 nm achieves baseline separation of the target compound from impurities. The method employs a C18 column (2.1 × 100 mm, 1.7 μm) with a gradient of 0.1% formic acid in acetonitrile/water, yielding a retention time of 8.2 ± 0.3 min.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Natural extraction : Yields 0.02–0.05% (w/w) from dried plant material, limiting large-scale production.

  • Synthesis : Multistep sequences provide 12–15% overall yield, but require costly chiral reagents and specialized equipment.

Environmental and Economic Considerations

Ethanol-based extraction aligns with green chemistry principles but generates substantial plant waste. Synthetic routes, while scalable, involve toxic solvents like dichloromethane and elevated energy inputs during low-temperature reactions .

Chemical Reactions Analysis

Types of Reactions

4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity

One of the prominent applications of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is its potential as an antioxidant. Research indicates that compounds with similar structures exhibit significant free radical scavenging capabilities. This property is critical in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. In vitro experiments suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases .

Neuroprotective Properties

Preliminary research indicates that this compound may offer neuroprotective benefits. It has been observed to mitigate neurodegeneration in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival .

Biochemical Applications

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of pain and inflammation .

Food Science

In food technology, this compound can be utilized as a natural preservative due to its antimicrobial properties. Its application can extend shelf life and enhance the safety of food products by inhibiting microbial growth .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various lignans including this compound. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls. The compound's effectiveness was attributed to its ability to donate electrons and neutralize free radicals.

Case Study 2: Neuroprotective Mechanisms

In another study focusing on neurodegenerative diseases, researchers administered this compound to transgenic mice models exhibiting Alzheimer's-like symptoms. The findings indicated improved cognitive function and reduced amyloid plaque formation after treatment over several weeks.

Summary Table of Applications

Application AreaSpecific UseEvidence Level
Antioxidant ActivityScavenging free radicalsHigh
Anti-inflammatoryInhibition of pro-inflammatory cytokinesModerate
NeuroprotectiveMitigation of neurodegenerationEmerging
Enzyme InhibitionInhibition of COX enzymesModerate
Food PreservationNatural antimicrobial agentHigh

Mechanism of Action

The mechanism of action of 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan involves its interaction with various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This activity is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Neolignans

Structural Variations and Stereochemical Considerations

The structural uniqueness of 4,9,9'-trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan lies in its substitution pattern and stereochemistry. Below is a comparative analysis with key analogues:

Compound Name Structural Differences Source Key Biological Activities Reference ID
This compound Baseline structure with 4,9,9′-trihydroxy and 3,3′-dimethoxy groups. Agrimonia pilosa Anti-inflammatory, antiviral
Erythro-4,7,9,9′-tetrahydroxy-3,3′-dimethoxy-8,4′-oxyneolignane Additional hydroxyl at C-7; erythro (syn) stereochemistry. Vaccinium bracteatum Racemic mixtures affect bioactivity
Threo-4,7,9,9′-tetrahydroxy-3,3′-dimethoxy-8,4′-oxyneolignane Additional hydroxyl at C-7; threo (anti) stereochemistry. Vaccinium bracteatum Potential enantiomer-specific activity
(+)-4,9,9′-Trihydroxy-3-methoxy-3′,7-epoxy-8,4′-oxyneolignan Epoxy group at C-7 and C-3′; lacks 3′-methoxy. Agrimonia pilosa Unreported, structural novelty noted
3,3′,5,5′-Tetramethoxy-8,4′-oxyneolignane-4,9,9′-triol-4-O-β-D-glucopyranoside Glycosylated form with glucose at C-4; additional methoxy groups at C-5 and C-5′. Saussurea medusa Aglycone precursor; stereochemistry resolved via ECD
(7S,8R)-4,7,9,9′-Tetrahydroxy-3,3′-dimethoxy-8-O-4′-neolignan Diastereomer with distinct C-7/C-8 configuration. Selaginella moellendorfii Anti-platelet aggregation activity
Key Observations:
  • Hydroxyl/Methoxy Substitutions: The presence or absence of hydroxyl/methoxy groups at positions 3, 5, or 7 significantly influences polarity, solubility, and receptor binding. For example, glycosylation (e.g., β-D-glucopyranoside derivatives) enhances water solubility but may reduce membrane permeability .
  • Stereochemistry : Erythro vs. threo configurations (e.g., in 4,7,9,9′-tetrahydroxy derivatives) alter molecular geometry, affecting interactions with enzymes or receptors. Racemic mixtures are common in lignans, complicating activity studies .
  • Epoxy vs.

Pharmacological Activity Comparisons

Anti-Inflammatory Effects:
  • The target compound and its diastereomers (e.g., (7S,8R)-4,7,9,9′-tetrahydroxy-3,3′-dimethoxy-8-O-4′-neolignan) inhibit nitric oxide (NO) production in macrophages (IC₅₀: 12.18–29.45 μM), comparable to synthetic 8,4′-oxyneolignan analogues .
Antiviral Activity:
  • The aglycone form (target compound) demonstrates anti-dengue virus activity (EC₅₀: 74.76 μM) in in vitro models, while glycosylated forms require hydrolysis for activation .
Antioxidant Activity:
  • Analogues with additional hydroxyl groups (e.g., 4,7,9,9′-tetrahydroxy derivatives) exhibit stronger radical-scavenging effects due to increased phenolic content .

Biological Activity

4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan (CAS No. 53505-68-3) is a natural compound belonging to the class of lignans, which are known for their diverse biological activities. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.

  • Molecular Formula : C20H26O6
  • Molecular Weight : 362.42 g/mol
  • Density : 1.214 g/cm³ (predicted)
  • Boiling Point : 586.7 ± 50.0 °C (predicted) .

Antioxidant Activity

Research indicates that lignans exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems. The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for preventing cellular damage.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects in vitro. Studies utilizing cell lines exposed to inflammatory stimuli revealed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways effectively.

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (μM)Reference
HeLa15.2
MCF-712.5
A54918.0

The data indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

The proposed mechanism of action for the anticancer effects includes:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cell lines, inhibiting proliferation.
  • Inhibition of Metastasis : Preliminary data suggest that it may reduce cell migration and invasion capabilities.

Case Study 1: Lignan Derivatives in Cancer Therapy

A study published in Bioorganic & Medicinal Chemistry explored various lignan derivatives and their potential as anticancer agents. The findings highlighted that compounds structurally similar to this compound exhibited enhanced cytotoxicity against breast and lung cancer models .

Case Study 2: Anti-inflammatory Properties in Animal Models

In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in animal models of arthritis. The results indicated a reduction in joint swelling and pain associated with inflammatory responses .

Q & A

Q. What analytical techniques are essential for structural characterization of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. High-resolution ¹³C NMR data are critical for identifying the carbon skeleton and substituent positions (e.g., methoxy or hydroxyl groups), as demonstrated in studies of benzofuranoid neolignans . MS fragmentation patterns (e.g., m/z 506 and 668 in atdp1 mutants) help confirm molecular weight and glycosylation patterns . For stereochemical resolution, single-crystal X-ray diffraction is indispensable, as used to validate sulfonated neolignans .

Q. What biosynthetic pathways are involved in neolignan production?

Neolignan biosynthesis involves dirigent proteins (e.g., AtDP1/AtDIR12) and laccases (e.g., AtLAC5), which mediate regio- and stereoselective coupling of phenylpropanoid precursors. AtDP1 directs the coupling of coniferyl alcohol to form 8-O-4'-linked neolignans, while AtLAC5 oxidizes intermediates for further modifications . Metabolomic analyses of Arabidopsis mutants (atdp1, atlac5) have identified missing neolignan derivatives, highlighting pathway dependencies .

Q. How are neolignans isolated and purified from plant sources?

Standard protocols involve solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques:

  • Column chromatography with silica gel or Sephadex LH-20 for preliminary fractionation.
  • HPLC with reverse-phase C18 columns for resolving glycosylated derivatives (e.g., glucopyranoside-conjugated neolignans) .
  • LC-MS/MS for tracking specific ions (e.g., m/z 506 or 668) in complex matrices .

Advanced Research Questions

Q. How can stereochemical challenges in neolignan synthesis be addressed?

Stereoselective synthesis requires chiral catalysts or enzymatic resolution. For example:

  • Asymmetric catalysis : Use of organocatalysts to control erythro/threo configurations in benzofuranoid neolignans .
  • Biocatalysis : Recombinant dirigent proteins can enforce stereospecific coupling, as shown in Arabidopsis studies .
  • Racemate resolution : Chemically synthesized racemic mixtures (e.g., erythro-SC(4-O-8)G) are separated via chiral HPLC .

Q. What computational strategies enhance neolignan-based drug discovery?

  • Molecular docking : Predict binding affinities to biological targets (e.g., Trypanosoma cruzi amastigotes) using software like AutoDock .
  • QSAR modeling : Relate molecular descriptors (steric, electronic) to antimalarial or anti-inflammatory activity, validated via PCA and HCA .
  • DFT calculations : Optimize geometries of sulfonated neolignans to rationalize stability and reactivity .

Q. How do contradictions in pharmacological data arise across studies?

Discrepancies often stem from:

  • Test model variability : Anti-inflammatory activity in in vitro assays (e.g., RAW264.7 macrophages) may not translate to in vivo models .
  • Stereochemical heterogeneity : Erythro vs. threo isomers of 8-O-4'-neolignans exhibit divergent bioactivities .
  • Concentration thresholds : Neolignans like 4-acetoxy-5-methoxy derivatives show cytotoxicity at high doses (>10 µM) but efficacy at lower concentrations .

Q. What novel applications exist for neolignans beyond traditional pharmacology?

  • Dentin biomodification : Neolignan solutions (e.g., CP1/CP2) enhance dentin bond strength by 30–40% via collagen crosslinking, validated through push-out compression tests and fractographic analysis .
  • Agricultural chemicals : 8-O-4'-linked neolignans from Piper kadsura act as natural defense compounds against pathogens, with potential for engineered crop protection .

Methodological Considerations

Q. How can researchers resolve ambiguities in NMR assignments for complex neolignans?

  • 2D-NMR techniques : HMBC and NOESY correlations clarify connectivity in tricyclo-octane-type neolignans .
  • Isotopic labeling : ¹³C-enriched precursors track biosynthetic pathways in Magnolia denudata .
  • Comparative analysis : Align data with IUPAC nomenclature rules for lignans/neolignans to ensure consistent reporting .

Q. What strategies improve yield in neolignan synthesis?

  • Electrochemical methods : Boron-doped diamond electrodes enable cathodic reductive coupling of methyl cinnamate, achieving >70% yield for dibenzylbutyrolactone derivatives .
  • Metabolic engineering : Overexpression of AtDP1/AtDIR12 in E. coli or plant systems boosts 8-O-4'-neolignan production .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
Reactant of Route 2
4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan

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